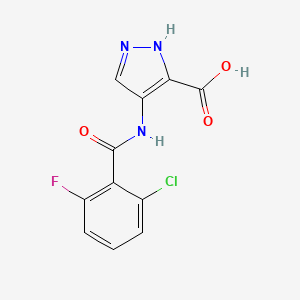
4-(2-CHLORO-6-FLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-CHLORO-6-FLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID is a complex organic compound that features a pyrazole ring substituted with a carboxylic acid group and a benzamido group containing chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-CHLORO-6-FLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chloro-6-fluorobenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with a suitable reagent to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-CHLORO-6-FLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Halogen atoms in the benzamido group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-(2-CHLORO-6-FLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 4-(2-CHLORO-6-FLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-fluorobenzoic acid: Shares the benzamido group but lacks the pyrazole ring.
4-Chloro-2-fluorobenzoic acid: Similar halogen substitution pattern but different core structure.
2-Chloro-6-fluorobenzaldehyde: Contains the same benzamido group but with an aldehyde functional group instead of a carboxylic acid.
Uniqueness
4-(2-CHLORO-6-FLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID is unique due to the combination of its functional groups and the presence of both chlorine and fluorine atoms. This unique structure allows for specific interactions with biological targets and provides distinct chemical reactivity compared to similar compounds .
Propiedades
Número CAS |
825619-06-5 |
|---|---|
Fórmula molecular |
C11H7ClFN3O3 |
Peso molecular |
283.64 g/mol |
Nombre IUPAC |
4-[(2-chloro-6-fluorobenzoyl)amino]-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C11H7ClFN3O3/c12-5-2-1-3-6(13)8(5)10(17)15-7-4-14-16-9(7)11(18)19/h1-4H,(H,14,16)(H,15,17)(H,18,19) |
Clave InChI |
GOMYWUGBEQBCJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=C(NN=C2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[(1,3-dihydro-1-oxo-2H-inden-2-ylidene)methyl]-](/img/structure/B8700703.png)
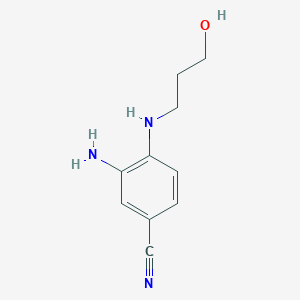
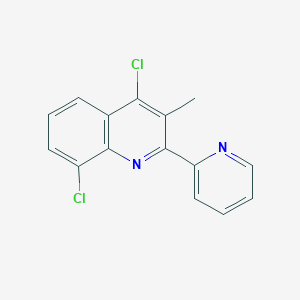

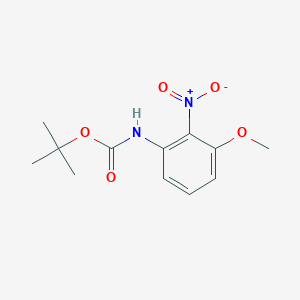

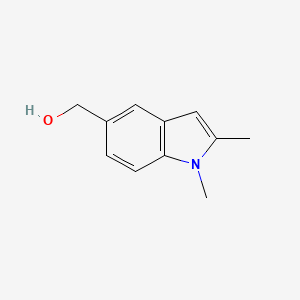
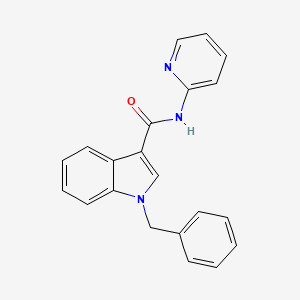
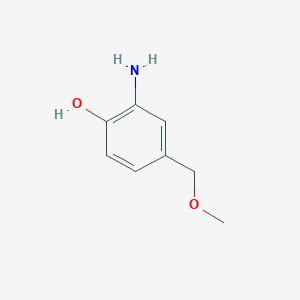
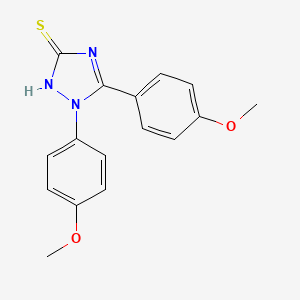
![(R)-3-[(p-toluenesulfonyl)oxy]tetrahydrothiophene](/img/structure/B8700779.png)
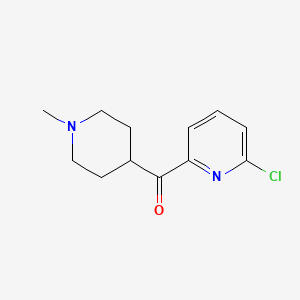
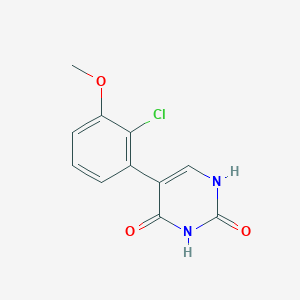
![5-[(3-FLUOROPHENYL)METHOXY]-2,3-DIHYDROISOINDOL-1-ONE](/img/structure/B8700795.png)
